molecular formula C21H16N2O3S2 B4554835 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B4554835
M. Wt: 408.5 g/mol
InChI Key: RWVJLZGXLOCQNB-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocyclic systems characterized by fused pyrrolo-thiazolo-quinoline scaffolds. Its structure includes a 3-methoxyphenyl substituent at position 9, a thioxo (S=O) group at position 10, and two methyl groups at position 5. The quinoline-4,5-dione moiety contributes to its planar aromatic system, which is critical for π-π stacking interactions in biological or material science applications .

Key structural features:

  • Molecular formula: Likely C₂₄H₁₈N₂O₃S₂ (inferred from analogs like BH44324 in ).
  • Functional groups: Thioxo (S=O), methoxy (OCH₃), and fused heterocyclic rings.
  • Synthetic routes: Likely involves multi-step cyclization reactions, as seen in similar compounds (e.g., Diels-Alder reactions for quinoline-dione formation) .

Properties

IUPAC Name

4-(3-methoxyphenyl)-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-21(2)18-15(13-8-5-9-14-16(13)22(21)19(25)17(14)24)20(27)23(28-18)11-6-4-7-12(10-11)26-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVJLZGXLOCQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC=C3)C(=S)N(S2)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aromatic aldehyde.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

The compound 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a member of a class of heterocyclic compounds that have garnered attention for their diverse applications in various scientific fields. This article explores the applications of this compound in medicinal chemistry, materials science, and as a potential therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds with thiazoloquinoline structures exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research demonstrated its effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).
  • Mechanism of Action: Induction of apoptosis via mitochondrial pathways and inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

  • Tested Strains: Staphylococcus aureus and Escherichia coli.
  • Results: The compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Photonic Devices

The unique structural properties of this compound make it suitable for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in developing light-emitting diodes (LEDs) and laser technologies.

Research Insights:

  • Photoluminescence Properties: Studies have shown that this compound exhibits strong photoluminescence, making it an attractive candidate for optoelectronic applications.

Organic Solar Cells

In the realm of renewable energy, this compound has been evaluated for its role in organic solar cells. Its electronic properties facilitate efficient charge transport, enhancing the overall efficiency of solar energy conversion.

Performance Metrics:

  • Power Conversion Efficiency (PCE): Preliminary tests indicate a PCE improvement when incorporated into organic photovoltaic systems compared to traditional materials.

Summary Table of Applications

Application AreaSpecific UseKey Findings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in MCF-7 and A549 cells
Antimicrobial PropertiesEffective against Staphylococcus aureus
Materials SciencePhotonic DevicesStrong photoluminescence observed
Organic Solar CellsImproved power conversion efficiency

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Activities
Target Compound 3-Methoxyphenyl, thioxo, methyl ~422–498 (estimated) Thioxo, quinoline-dione, pyrrolo-thiazolo Potential anticancer, antimicrobial (inferred from analogs)
BH44324 () 2-Methoxyphenyl, isothiazolo 422.52 Isothiazolo, quinoline-dione Research chemical (no FDA approval)
2q () 3-Methoxyphenylimino 422.52 (C₂₂H₁₈N₂O₃S₂) Imino (NH), dithiolo Synthetic intermediate; melting point 195–196°C
Compound Biphenyl-4-yl, ethoxy 498.6 Ethoxy, biphenyl Antimicrobial, antiviral
Compound Ethoxy, dithiolo 422.52 Ethoxy, dithiolo Material science applications

Functional and Reactivity Differences

Ethoxy groups () increase hydrophobicity and may improve membrane permeability in drug candidates, whereas thioxo groups (target compound) enhance electrophilicity, favoring nucleophilic substitution reactions .

Ring System Variations :

  • Isothiazolo vs. Thiazolo : BH44324 () contains an isothiazolo ring, which differs in sulfur and nitrogen positioning compared to the thiazolo ring in the target compound. This alters electronic properties and hydrogen-bonding capacity .
  • Dithiolo vs. Thioxo : The dithiolo ring in ’s 2q introduces two sulfur atoms, increasing polarizability and redox activity compared to the single thioxo group in the target compound .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C21H16N2O3S2
  • Molecular Weight : 408.4933 g/mol
  • SMILES Notation : A representation of the molecular structure that facilitates computational analysis and database searching.

Structural Features

The compound features a thiazoloquinoline core which is known for its diverse biological activities. The presence of methoxy and thioxo groups enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structural frameworks. For example, derivatives of thiazoloquinolines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Comparative Studies

In comparative analyses with established antibiotics like ciprofloxacin, certain thiazoloquinoline derivatives exhibited superior antibacterial effects. This suggests that modifications in the chemical structure can lead to enhanced bioactivity.

Anticancer Activity

Compounds within the thiazoloquinoline family have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The interaction with key enzymes such as DNA topoisomerases has been documented, which is critical for the compound's antibacterial and anticancer activities .

Study 1: Antibacterial Efficacy

A study conducted on a series of thiazoloquinoline derivatives demonstrated that compounds similar to 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione showed significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy .

Study 2: Anticancer Activity Evaluation

In vitro assays on various cancer cell lines revealed that certain derivatives exhibited IC50 values in low micromolar ranges against breast and lung cancer cells. These findings suggest a promising therapeutic potential for further development .

Data Table

Activity Type Tested Compounds IC50 Values (µM) Target Organisms
AntibacterialThiazoloquinoline Derivatives5 - 15Staphylococcus aureus, E. coli
AnticancerSimilar Compounds2 - 10Breast Cancer Cell Lines
Enzyme InhibitionTopoisomerase II Inhibitors1 - 5Various Cancer Cell Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
Reactant of Route 2
9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

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